
Fmoc-Thr(tBu)-OH
Übersicht
Beschreibung
Fmoc-Thr(tBu)-OH, also known as Fmoc-O-tert-butyl-L-threonine, is commonly used as an amino acid building block in peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .
Synthesis Analysis
The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides . A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been reported, which involves several steps including the reaction of L-threonine with thionyl chloride, acylation reaction with fluorenyl methaneoxycarbonyl azide, and reduction by sodium borohydride .Molecular Structure Analysis
The molecular formula of this compound is C23H27NO5 . The molecular weight is 397.5 g/mol . The InChI string and the SMILES string provide detailed information about its molecular structure .Chemical Reactions Analysis
This compound can be used to synthesize chlorofusin analogues via solid phase peptide synthesis . It can also serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The optical activity is [α]20/D +16±1°, c = 1% in ethyl acetate .Wissenschaftliche Forschungsanwendungen
Festphasenpeptidsynthese (SPPS)
Fmoc-Thr(tBu)-OH: wird häufig in der SPPS verwendet, einem Verfahren zur Synthese von Peptiden. Diese Technik beinhaltet die sequenzielle Addition von Aminosäureresten an eine wachsende Peptidkette, während sie an einem festen Träger befestigt ist . Die Fmoc-Gruppe schützt die Aminogruppe während der Kupplung von Threonin an die Peptidkette, und die tBu-Gruppe schützt die Hydroxyl-Seitenkette.
Synthese von therapeutischen Peptiden
Therapeutische Peptide gewinnen als potenzielle Medikamente an Bedeutung. This compound spielt eine entscheidende Rolle bei der Synthese dieser Moleküle, die als Hormone, Impfstoffe oder zur Behandlung von Krankheiten wie Krebs und Diabetes eingesetzt werden können .
Anwendungen in der grünen Chemie
Die Verwendung von This compound in der Peptidsynthese steht im Einklang mit den Prinzipien der grünen Chemie. Bemühungen, gefährliche Lösungsmittel in der SPPS durch grünere Alternativen zu ersetzen, sind im Gange, und This compound ist mit diesen grünere Lösungsmitteln kompatibel, wodurch die Umwelt- und Gesundheitsauswirkungen reduziert werden .
Materialwissenschaft
Peptide, die unter Verwendung von this compound synthetisiert werden, können verwendet werden, um neuartige Materialien zu erzeugen. Diese Peptide können sich zu Nanostrukturen selbstorganisieren, die Anwendungen in der Biotechnologie und Nanotechnologie haben.
Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von This compound in der wissenschaftlichen Forschung und hebt seine Rolle bei der Weiterentwicklung verschiedener Forschungsbereiche hervor. Die Fähigkeit der Verbindung, in der grünen Chemie eingesetzt zu werden, unterstreicht ihre Bedeutung in modernen wissenschaftlichen Praktiken .
Wirkmechanismus
Target of Action
Fmoc-Thr(tBu)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acid sequences that are being synthesized. It is used as a building block in the synthesis of peptides, specifically those containing the amino acid threonine .
Mode of Action
This compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The tBu (tert-butyl) group protects the hydroxyl group of threonine. These protecting groups prevent unwanted side reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are those related to peptide synthesis. The compound is added to a growing peptide chain in a stepwise manner, with the Fmoc group being removed (deprotected) in each step to allow the addition of the next amino acid . This process is repeated until the desired peptide sequence is obtained.
Result of Action
The result of the action of this compound is the successful incorporation of the amino acid threonine into a peptide sequence during solid-phase peptide synthesis . The use of this compound allows for the precise and efficient synthesis of peptides, which can then be used in various applications, including drug development, biochemical studies, and more .
Action Environment
The action of this compound is influenced by various environmental factors in the laboratory setting. These include the choice of solvent, temperature, and the specific conditions of the peptide synthesis process . Proper storage conditions are also important to maintain the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Fmoc-Thr(tBu)-OH continues to be a valuable reagent in peptide synthesis, particularly in the synthesis of complex depsipeptides . As peptides gain attention as potential drugs, the use of this compound in Fmoc/tBu solid-phase synthesis is expected to remain a key method in both research and industrial settings .
Biochemische Analyse
Biochemical Properties
Fmoc-Thr(tBu)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal threonine amino-acid residue . The Fmoc group protects the amino group during peptide bond formation, while the tBu group protects the hydroxyl group of threonine . The interactions of this compound with other biomolecules primarily involve its incorporation into growing peptide chains during solid-phase peptide synthesis .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, depending on the specific sequence and structure of the peptide .
Molecular Mechanism
The molecular mechanism of action of this compound is centered around its role in peptide synthesis. During the synthesis process, the Fmoc group of this compound is removed, allowing the free amino group to form a peptide bond with the carboxyl group of another amino acid or peptide . The tBu group is also removed during the final cleavage and deprotection steps, yielding the native threonine residue in the synthesized peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is stable under the conditions used for solid-phase peptide synthesis . Over time, the compound is incorporated into peptides and subsequently deprotected to reveal the native threonine residue . The long-term effects of this compound on cellular function are typically studied in the context of the peptides synthesized using this compound .
Metabolic Pathways
This compound is primarily used in vitro for peptide synthesis, and it is not typically studied in the context of metabolic pathways within living organisms .
Transport and Distribution
As a compound used in vitro for peptide synthesis, it is not typically studied in the context of its transport and distribution within living organisms .
Subcellular Localization
The subcellular localization of this compound is not applicable, as this compound is used in vitro for peptide synthesis and is not typically introduced into living cells .
Eigenschaften
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218229 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71989-35-0 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the self-assembly properties of Fmoc-Thr(tBu)-OH?
A1: this compound exhibits intriguing self-assembly properties, forming unique structures beyond conventional spheres and rods. These include fibrous dumbbells, double-sided broomstick-like morphologies [], spheres at lower concentrations that transition to dumbbells at higher concentrations [, ], and temperature-dependent transitions from spheres to rods and dumbbells to elongated dumbbell-rod shapes [].
Q2: What factors influence the morphological transitions in this compound self-assembly?
A2: Several factors play a role:
- Concentration: At lower concentrations, this compound forms spheres, while higher concentrations lead to dumbbells [, ].
- Temperature: Heating induces transitions from spheres to rods and from dumbbells to elongated dumbbell-rod shapes [].
- Solvent: Solvent properties like solubility parameters and crystallization influence the formation of unusual structures [].
- Molecular Interactions: π–π stacking interactions are key driving forces for structure formation, as demonstrated by co-incubation with tannic acid and urea, as well as solution-state 1H-NMR studies [].
- Molecular Configuration: Computational modeling suggests that pairs of this compound can interact via head-to-head (HH) or head-to-tail (HT) configurations, with the most favorable probabilities of these interactions contributing to morphological transitions under varying conditions [].
Q3: Can you describe a method for synthesizing Fmoc-O-tert-butyl-L-threoninol using this compound as a starting material?
A3: Yes, a synthesis method for Fmoc-O-tert-butyl-L-threoninol utilizes this compound as a starting material and addresses the challenges of low yield and Fmoc group decomposition during sodium borohydride reduction []. The key steps include:
- Reduction of this compound: Sodium borohydride reduction of this compound in tetrahydrofuran yields Z-Thr(tBu)-ol [].
- Hydrogenation: Subsequent hydrogenation of Z-Thr(tBu)-ol in methanol generates H-Thr(tBu)-ol [].
- Fmoc Protection: Finally, reacting H-Thr(tBu)-ol with N-(9-fluorenylmethoxycarbonyloxy)succinimide yields the desired Fmoc-O-tert-butyl-L-threoninol [].
Q4: How is this compound utilized in solid-phase peptide synthesis?
A4: this compound serves as a valuable building block in solid-phase peptide synthesis. It can be loaded onto various resins, including 2-chlorotrityl chloride resin [, ]. After peptide chain construction using Fmoc chemistry, the tert-butyl protecting group can be easily removed during the final cleavage step using trifluoroacetic acid, often in combination with scavengers like thioanisole [].
Q5: Are there stereoselective applications of this compound in organic synthesis?
A5: Yes, this compound plays a crucial role in the stereoselective synthesis of various heterocyclic compounds:
- Benzoxazino[4,3-b][1,2,5]thiadiazepinone 6,6-dioxides: Solid-phase synthesis using this compound, followed by specific reaction conditions and cleavage from the resin, yields these compounds with controlled stereochemistry at the newly formed C3 chiral center [].
- Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives: Similar solid-phase approaches employing this compound, along with the inclusion of triethylsilane in the cleavage cocktail, enable the stereoselective synthesis of these derivatives [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




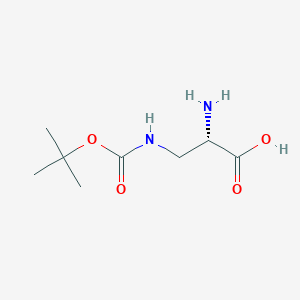
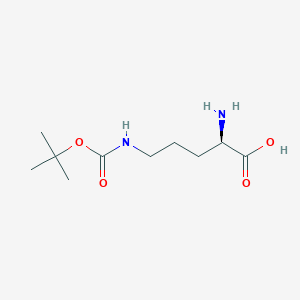
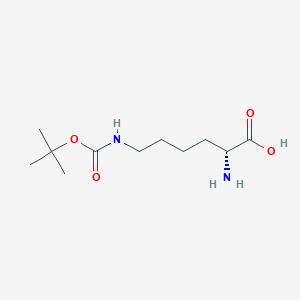
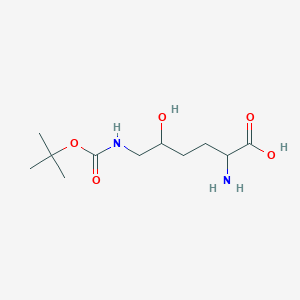
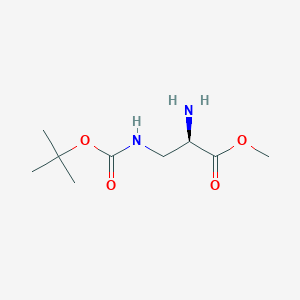





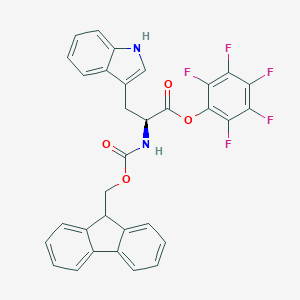

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)